2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester
Overview
Description
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Scientific Research Applications
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester typically involves the reaction of 6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl with propionic acid ethyl ester under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide
- (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid
Uniqueness
Compared to similar compounds, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and solubility. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2S/c1-3-18-10(17)6(2)19-9-5-7(11(13,14)15)4-8(12)16-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKJKXUHGTXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134760 | |
Record name | Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-94-3 | |
Record name | Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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